3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile
Overview
Description
3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-c]pyridine core and a chlorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as chlorothiazole derivatives, under specific reaction conditions, including the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile has been studied for its potential as a kinase inhibitor, which can play a role in regulating cellular processes and signaling pathways.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate biological pathways.
Industry: In industry, this compound can be utilized in the development of new materials, such as advanced polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the thiazole and pyridine rings.
Chlorobenzonitrile derivatives: These compounds contain a chlorobenzonitrile moiety but lack the thiazolo[5,4-c]pyridine core.
Uniqueness: 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile is unique due to its combination of the thiazolo[5,4-c]pyridine core and the chlorobenzonitrile moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-2-(4-chloro-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2N3S/c14-8-3-1-2-7(6-16)10(8)13-18-9-4-5-17-12(15)11(9)19-13/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSOCAMNGYJROY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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